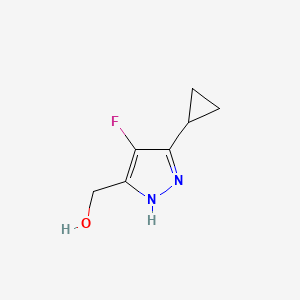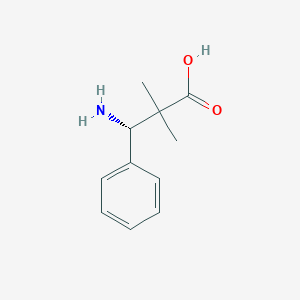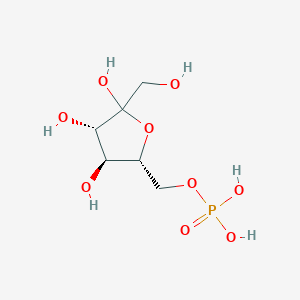
D-fructofuranose 6-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate can be synthesized through the isomerization of glucose-6-phosphate by the enzyme phosphoglucose isomerase . This reaction is a key step in the glycolytic pathway and occurs under physiological conditions.
Industrial Production Methods: Industrial production of fructose-6-phosphate often involves multi-enzymatic cascade synthesis. This method uses a series of enzymatic reactions to convert glucose or other precursors into fructose-6-phosphate . The product can be isolated in pure form using ion exchange techniques or barium salt precipitation .
化学反应分析
Types of Reactions: Fructose-6-phosphate undergoes various chemical reactions, including:
Isomerization: Conversion to glucose-6-phosphate by phosphoglucose isomerase.
Phosphorylation: Further phosphorylation to fructose-1,6-bisphosphate by phosphofructokinase.
Hydrolysis: Hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate by fructose-1,6-bisphosphatase.
Common Reagents and Conditions:
Phosphoglucose isomerase: Used for isomerization reactions.
Phosphofructokinase: Catalyzes the phosphorylation of fructose-6-phosphate.
Fructose-1,6-bisphosphatase: Involved in the hydrolysis of fructose-1,6-bisphosphate.
Major Products Formed:
Fructose-1,6-bisphosphate: Formed by the phosphorylation of fructose-6-phosphate.
Glucose-6-phosphate: Formed by the isomerization of fructose-6-phosphate.
科学研究应用
Fructose-6-phosphate has numerous applications in scientific research:
Chemistry: Used to study enzyme kinetics and metabolic pathways.
Biology: Plays a role in glycolysis and the pentose phosphate pathway.
Medicine: Investigated for its role in metabolic disorders and its potential therapeutic applications.
Industry: Used in the production of biofuels and other biochemicals.
作用机制
Fructose-6-phosphate exerts its effects primarily through its role in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate and is further phosphorylated to fructose-1,6-bisphosphate . This compound acts as a substrate for various enzymes, including phosphofructokinase and fructose-1,6-bisphosphatase . These enzymes regulate the conversion of fructose-6-phosphate to other metabolites, influencing cellular energy production and metabolic flux .
相似化合物的比较
Fructose-6-phosphate is similar to other sugar phosphates, such as:
Glucose-6-phosphate: An isomer of fructose-6-phosphate involved in glycolysis and gluconeogenesis.
Fructose-1,6-bisphosphate: A phosphorylated derivative of fructose-6-phosphate that plays a key role in glycolysis.
3-Phosphoglyceraldehyde: Another glycolytic intermediate that participates in energy production.
Uniqueness: Fructose-6-phosphate is unique due to its central role in both glycolysis and the pentose phosphate pathway. Its ability to interconvert with glucose-6-phosphate allows it to act as a metabolic hub, linking various biochemical pathways .
属性
CAS 编号 |
56-83-7 |
|---|---|
分子式 |
C6H13O9P |
分子量 |
260.14 g/mol |
IUPAC 名称 |
[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6?/m1/s1 |
InChI 键 |
BGWGXPAPYGQALX-VRPWFDPXSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)O |
规范 SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)

![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

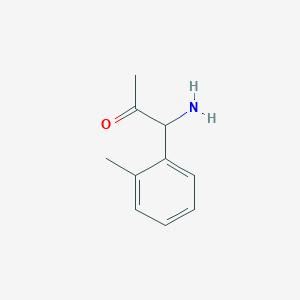

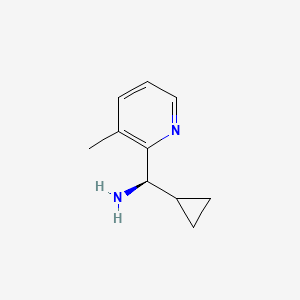
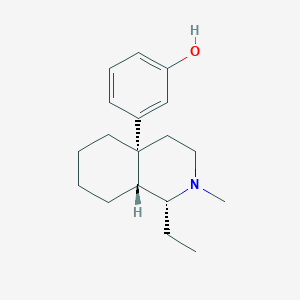
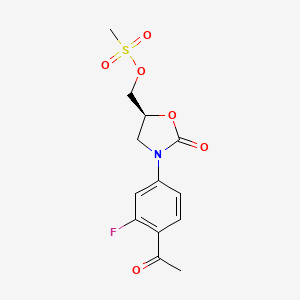
![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

